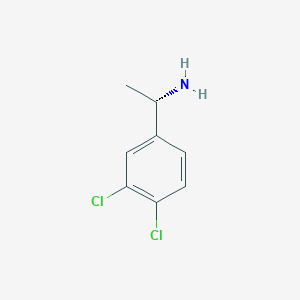

(S)-1-(3,4-Dichlorophenyl)ethanamine

Description

Properties

IUPAC Name |

(1S)-1-(3,4-dichlorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUFOUVXOUYYRG-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355187 | |

| Record name | (1S)-1-(3,4-dichlorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150025-93-7 | |

| Record name | (1S)-1-(3,4-dichlorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of a Chiral Building Block

An In-depth Technical Guide to the Physical Properties of (S)-1-(3,4-Dichlorophenyl)ethanamine

(S)-1-(3,4-Dichlorophenyl)ethanamine is a chiral primary amine that serves as a critical intermediate and structural motif in medicinal chemistry and drug development. Its significance lies in the precise three-dimensional arrangement of its atoms, a property known as stereochemistry, which is fundamental to the specific interactions between a drug molecule and its biological target. This compound is particularly valued as a precursor for synthesizing ligands that target central nervous system (CNS) receptors, such as the sigma (σ) receptors.[1] These receptors are implicated in a variety of neurological and psychiatric conditions, making them promising targets for novel therapeutics. Research has shown that compounds derived from this scaffold can exhibit antidepressant-like effects in preclinical models, highlighting its potential in the development of next-generation treatments for disorders like major depressive disorder.[1]

As a chiral building block, the (S)-enantiomer allows researchers to investigate and optimize stereospecific interactions, a key strategy in modern drug design aimed at enhancing therapeutic efficacy while minimizing off-target side effects.[1] This guide provides a detailed examination of the core physical, structural, and spectroscopic properties of (S)-1-(3,4-Dichlorophenyl)ethanamine, offering a foundational resource for researchers employing this versatile intermediate.

Core Physical and Chemical Properties

The physical properties of a compound are determinant for its handling, formulation, and behavior in both chemical reactions and biological systems. The dichlorinated phenyl ring and the chiral ethylamine side chain impart a specific set of characteristics to the molecule.

| Property | Value | Source(s) |

| IUPAC Name | (1S)-1-(3,4-dichlorophenyl)ethanamine | [1] |

| CAS Number | 150025-93-7 | [1][2] |

| Molecular Formula | C₈H₉Cl₂N | [1][2] |

| Molecular Weight | 190.07 g/mol | [1][2][3] |

| Appearance | Colorless liquid | [2] |

| Purity | Typically supplied at ≥95% | [2] |

| Density | ~1.268 g/mL at 25 °C (estimated from related achiral compound) | |

| Boiling Point | ~280 °C (estimated from related achiral compound) | |

| Solubility | The hydrochloride salt form exhibits high aqueous solubility. The free base is expected to be soluble in common organic solvents like ethanol, methanol, and dichloromethane. | [1] |

| Storage | Store at 0-8 °C under an inert atmosphere (e.g., Argon) to prevent degradation and racemization. The compound is noted to be light-sensitive. | [1][2] |

Structural and Spectroscopic Characterization

Unambiguous identification and confirmation of purity are paramount when working with chiral intermediates. Spectroscopic methods provide the necessary tools for this validation.

Structural Identifiers

-

Canonical SMILES: CC1=CC(=C(C=C1)Cl)Cl[1]

-

InChI: InChI=1S/C8H9Cl2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m0/s1[1]

-

InChIKey: UJUFOUVXOUYYRG-YFKPBYRVSA-N[1]

Expected Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is a primary tool for structural confirmation. Key expected signals include:

-

Aromatic Protons (Ar-H): Three protons on the dichlorophenyl ring, expected to appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The substitution pattern will lead to distinct splitting.

-

Methine Proton (CH-N): A quartet around δ 4.0-4.5 ppm, split by the adjacent methyl protons.

-

Amine Protons (NH₂): A broad singlet, typically between δ 1.5-3.0 ppm, whose chemical shift can be concentration-dependent and may exchange with D₂O.

-

Methyl Protons (CH₃): A doublet around δ 1.3-1.6 ppm, split by the adjacent methine proton.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will corroborate the structure, showing eight distinct signals corresponding to the eight carbon atoms in the molecule. Carbons attached to chlorine will appear in the δ 120-135 ppm region, while the aliphatic carbons will be upfield.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups.

-

N-H Stretch: A moderate to weak absorption in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds.

-

C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C=C Stretch: Aromatic ring stretching vibrations around 1450-1600 cm⁻¹.

-

C-Cl Stretch: Strong absorptions in the fingerprint region, typically 600-800 cm⁻¹.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, and M+4 peaks in an approximate 9:6:1 ratio), providing definitive evidence of the dichlorinated structure.

Experimental Protocols for Quality Assessment

Ensuring the chemical identity and enantiomeric purity of (S)-1-(3,4-Dichlorophenyl)ethanamine is crucial before its use in synthesis.

Protocol 1: Determination of Enantiomeric Purity via Chiral HPLC

The causality for using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) stems from the need to physically separate the (S) and (R) enantiomers, which are indistinguishable by non-chiral methods. The CSP creates a chiral environment where the two enantiomers interact diastereomerically, leading to different retention times and allowing for their quantification.

Methodology:

-

Sample Preparation: Accurately prepare a dilute solution of (S)-1-(3,4-Dichlorophenyl)ethanamine in the mobile phase, typically at a concentration of ~1 mg/mL.

-

Column Selection: Employ a polysaccharide-based CSP, such as one derived from cellulose or amylose, which are known to offer broad selectivity for amine compounds.[4]

-

Mobile Phase Selection: A typical starting mobile phase for normal-phase separation is a mixture of an alkane and an alcohol, such as n-Heptane/Ethanol or n-Heptane/Isopropanol.[5] The ratio is optimized to achieve baseline separation (e.g., 90:10 v/v).

-

Instrumentation Setup:

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm or another wavelength where the analyte absorbs strongly.

-

Column Temperature: 25 °C.

-

-

Analysis: Inject the sample and record the chromatogram. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Sources

- 1. (S)-1-(3,4-Dichlorophenyl)ethanamine|CAS 150025-93-7 [benchchem.com]

- 2. (S)-1-(3,4-dichlorophenyl)ethan-1-amine 95% | CAS: 150025-93-7 | AChemBlock [achemblock.com]

- 3. 3,4-Dichlorophenethylamine | C8H9Cl2N | CID 217958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chiraltech.com [chiraltech.com]

An In-depth Technical Guide to (S)-1-(3,4-Dichlorophenyl)ethanamine: A Key Chiral Intermediate in CNS Drug Discovery

This guide provides a comprehensive technical overview of (S)-1-(3,4-dichlorophenyl)ethanamine, a chiral amine of significant interest in medicinal chemistry and drug development. We will delve into its chemical structure, physicochemical properties, stereoselective synthesis, and its critical role as a building block for novel therapeutics targeting the central nervous system (CNS).

Introduction: The Significance of (S)-1-(3,4-Dichlorophenyl)ethanamine in Modern Medicinal Chemistry

(S)-1-(3,4-Dichlorophenyl)ethanamine is a chiral primary amine that has emerged as a valuable intermediate in the synthesis of a variety of pharmacologically active compounds.[1] Its unique structure, featuring a dichlorinated phenyl ring and a stereocenter, makes it a crucial component for exploring structure-activity relationships (SAR) in drug design.[1] The presence of the dichloro-substituents can significantly influence the lipophilicity, metabolic stability, and receptor binding affinity of the final drug molecule.

This guide will provide researchers, scientists, and drug development professionals with a detailed understanding of this compound, from its fundamental properties to its practical applications in the synthesis of next-generation therapeutics.

Chemical Structure and Physicochemical Properties

The chemical identity and key properties of (S)-1-(3,4-Dichlorophenyl)ethanamine are summarized below.

Chemical Structure

The structure of (S)-1-(3,4-Dichlorophenyl)ethanamine is characterized by an ethylamine backbone attached to a 3,4-dichlorinated benzene ring at the C1 position. The "(S)" designation indicates the stereochemistry at the chiral center (the carbon atom bonded to the amino group and the phenyl ring).

Caption: 2D Chemical Structure of (S)-1-(3,4-Dichlorophenyl)ethanamine.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and identifying information for (S)-1-(3,4-Dichlorophenyl)ethanamine is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | (1S)-1-(3,4-dichlorophenyl)ethanamine | [1] |

| CAS Number | 150025-93-7 | [1] |

| Molecular Formula | C₈H₉Cl₂N | [2] |

| Molecular Weight | 190.07 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Purity | Typically ≥95% | [2] |

| Storage | 0-8 °C | [2] |

| Canonical SMILES | CN | [2] |

| InChIKey | UJUFOUVXOUYYRG-YFKPBYRVSA-N | [1] |

Predicted Mass Spectrometry Data:

| Adduct | Predicted m/z |

| [M+H]⁺ | 190.01848 |

| [M+Na]⁺ | 212.00042 |

| [M-H]⁻ | 188.00392 |

| Data predicted using computational models.[3] |

Stereoselective Synthesis of (S)-1-(3,4-Dichlorophenyl)ethanamine

The enantiomerically pure (S)-amine is crucial for its applications in drug development. Asymmetric synthesis is therefore the preferred method of preparation. A common and effective strategy is the asymmetric reductive amination of the corresponding prochiral ketone, 3',4'-dichloroacetophenone.[4][5][]

Conceptual Workflow for Asymmetric Reductive Amination

Caption: Conceptual workflow for the asymmetric synthesis of (S)-1-(3,4-Dichlorophenyl)ethanamine.

Exemplary Laboratory-Scale Synthesis Protocol

This protocol describes a plausible method for the asymmetric reductive amination of 3',4'-dichloroacetophenone.

Materials:

-

3',4'-Dichloroacetophenone

-

Ammonium acetate (NH₄OAc)

-

(S)-α-Methylbenzylamine (as a chiral auxiliary)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)[7]

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve 3',4'-dichloroacetophenone (1 equivalent) and ammonium acetate (10 equivalents) in methanol.

-

Add (S)-α-methylbenzylamine (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Reduction of the Imine:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise to the stirred solution. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

-

Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

-

Workup and Extraction:

-

Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Add dichloromethane to the aqueous residue and basify with 1 M NaOH to pH ~10.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (S)-1-(3,4-Dichlorophenyl)ethanamine.

-

Applications in Drug Discovery and Development

(S)-1-(3,4-Dichlorophenyl)ethanamine is a pivotal building block for the synthesis of ligands targeting the sigma (σ) receptors, particularly the sigma-1 (σ₁) subtype.[1] These receptors are implicated in a range of neurological and psychiatric conditions.

Role as a Precursor to Sigma-1 Receptor Ligands

The sigma-1 receptor is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane.[8][9] It is involved in the regulation of various cellular functions, including calcium signaling, ion channel activity, and neuronal survival.[8] Ligands that modulate the sigma-1 receptor have shown therapeutic potential in:

-

Depression and Anxiety: Sigma-1 receptor agonists have demonstrated antidepressant-like effects in preclinical models.[1][10]

-

Neurodegenerative Diseases: Modulation of the sigma-1 receptor may offer neuroprotective benefits in conditions such as Alzheimer's and Parkinson's disease.[8]

-

Pain Management: Sigma-1 receptor antagonists have been investigated for their potential analgesic properties.[10]

The (S)-enantiomer of 1-(3,4-dichlorophenyl)ethanamine is often crucial for achieving the desired stereospecific interactions with the sigma-1 receptor binding site, leading to enhanced potency and selectivity of the final drug candidates.[1]

Potential in Other Therapeutic Areas

Preliminary research has also suggested that derivatives of (S)-1-(3,4-Dichlorophenyl)ethanamine may possess:

-

Anticancer Activity: Some studies have indicated cytotoxic effects against various cancer cell lines, with IC₅₀ values in the 10-20 µM range.[1]

-

Antimicrobial Properties: Antibacterial activity against certain bacterial strains has also been reported.[1]

These findings highlight the versatility of this chiral amine as a scaffold for the development of a diverse range of therapeutic agents.

Safety and Handling

(S)-1-(3,4-Dichlorophenyl)ethanamine is classified as a hazardous substance and should be handled with appropriate safety precautions.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[11]

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14]

-

Avoid inhalation of vapors and contact with skin and eyes.[13]

-

In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

(S)-1-(3,4-Dichlorophenyl)ethanamine is a fundamentally important chiral building block in modern medicinal chemistry. Its well-defined stereochemistry and the presence of the dichlorophenyl moiety provide a unique scaffold for the design of potent and selective ligands for various biological targets, most notably the sigma-1 receptor. A thorough understanding of its synthesis, properties, and applications is essential for researchers and scientists working at the forefront of CNS drug discovery and development. The continued exploration of this versatile intermediate is likely to lead to the development of novel and effective treatments for a range of debilitating neurological and psychiatric disorders.

References

-

PubChem. 3,4-Dichlorophenethylamine. [Link]

-

PubChemLite. 1-(3,4-dichlorophenyl)ethan-1-amine hydrochloride. [Link]

-

Shin, J. S., & Kim, B. G. (2002). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 77(5), 589-595. [Link]

-

Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). The pharmacology of sigma-1 receptors. Current drug targets, 10(9), 835-846. [Link]

- CymitQuimica. (2024). Safety Data Sheet: (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride.

-

Doc Brown's Chemistry. 13C nmr spectrum of ethylamine. [Link]

-

SpectraBase. {1-[3-(4-Chlorophenyl)-1-adamantyl]ethyl}amine, ac derivative - Vapor Phase IR Spectrum. [Link]

-

NIST WebBook. Ethanone, 1-(3,4-dichlorophenyl)-. [Link]

-

ResearchGate. The Pharmacology of Sigma-1 Receptors. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of ethylamine. [Link]

- Ambeed. (n.d.). Safety Data Sheet: 1-(3,4-Dichlorophenyl)ethanamine.

-

Royal Society of Chemistry. Asymmetric catalysis with chiral primary amine-based organocatalysts. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

ResearchGate. FTIR spectra of (a) ethylenediamine (EDA-) and (b) triethylenetetramine... [Link]

-

MDPI. (2023). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. International Journal of Molecular Sciences, 24(8), 7087. [Link]

- Google Patents. (1994). EP0431487B1 - Process for preparing 3,4'-dichlorodiphenyl-ether.

-

Ellman Laboratory, Yale University. Asymmetric Synthesis of Amines. [Link]

-

Maurice, T., & Su, T. P. (2009). The pharmacology and therapeutic potential of sigma(1) receptor ligands. Expert opinion on therapeutic targets, 13(5), 537-563. [Link]

-

SciSpace. An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. [Link]

-

ResearchGate. The asymmetric synthesis of chiral secondary amines via hemiaminal and... [Link]

-

SpectraBase. 4-hydroxy-2H-chromen-2-one - 1H NMR Spectrum. [Link]

-

Preprints.org. (2023). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. [Link]

- Fisher Scientific. (2023).

-

Doc Brown's Chemistry. mass spectrum of ethylamine. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of 1,1-dichloroethane. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of 1,1-dichloroethane. [Link]

- Spectrum Chemical. (2019).

-

Greenbook.net. UCPA LLC MATERIAL SAFETY DATA SHEET. [Link]

-

Doc Brown's Chemistry. infrared spectrum of ethylamine. [Link]

-

The Royal Society of Chemistry. Supplementary Information for General. [Link]

Sources

- 1. (S)-1-(3,4-Dichlorophenyl)ethanamine|CAS 150025-93-7 [benchchem.com]

- 2. (S)-1-(3,4-dichlorophenyl)ethan-1-amine 95% | CAS: 150025-93-7 | AChemBlock [achemblock.com]

- 3. PubChemLite - 1-(3,4-dichlorophenyl)ethan-1-amine hydrochloride (C8H9Cl2N) [pubchemlite.lcsb.uni.lu]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. Ethanone, 1-(3,4-dichlorophenyl)- [webbook.nist.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. preprints.org [preprints.org]

- 10. Pharmacology and therapeutic potential of sigma(1) receptor ligands [pubmed.ncbi.nlm.nih.gov]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. 3,4-Dichlorophenethylamine | C8H9Cl2N | CID 217958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.fr [fishersci.fr]

- 14. spectrumchemical.com [spectrumchemical.com]

(S)-1-(3,4-Dichlorophenyl)ethanamine molecular weight

An In-depth Technical Guide to (S)-1-(3,4-Dichlorophenyl)ethanamine: Properties, Synthesis, Analysis, and Applications

Introduction

(S)-1-(3,4-Dichlorophenyl)ethanamine is a chiral amine that serves as a crucial intermediate and building block in medicinal chemistry and drug development. Its structural features, particularly the dichlorinated phenyl ring and the stereospecific amine group, make it a valuable precursor for synthesizing a range of pharmacologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications, with a focus on its role in the development of novel therapeutics for central nervous system (CNS) disorders. The specific (S)-enantiomer is of paramount importance for achieving desired stereospecific interactions with biological targets, a fundamental concept in modern pharmacology.[1]

Part 1: Physicochemical Properties and Characterization

The identity and purity of (S)-1-(3,4-Dichlorophenyl)ethanamine are defined by its unique physicochemical properties. The presence of two chlorine atoms on the phenyl ring significantly influences its electronic properties and lipophilicity, which are key determinants for its utility in synthesizing CNS-active compounds that must cross the blood-brain barrier.

Key Compound Identifiers and Properties

A summary of the essential properties and identifiers for (S)-1-(3,4-Dichlorophenyl)ethanamine is presented below. These data are critical for substance registration, analytical method development, and regulatory documentation.

| Property | Value | Source |

| Molecular Weight | 190.07 g/mol | [1][2][3] |

| Molecular Formula | C₈H₉Cl₂N | [1][2][3] |

| CAS Number | 150025-93-7 | [1] |

| IUPAC Name | (1S)-1-(3,4-dichlorophenyl)ethanamine | [1] |

| Canonical SMILES | CC(C1=CC(=C(C=C1)Cl)Cl)N | [1] |

| Isomeric SMILES | CN | [1] |

| InChI Key | UJUFOUVXOUYYRG-YFKPBYRVSA-N | [1] |

| Appearance | Colorless liquid | [3] |

| Purity | Typically ≥95% | [3] |

Part 2: Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (S)-1-(3,4-Dichlorophenyl)ethanamine is a critical process, as the biological activity of its derivatives is often highly dependent on stereochemistry. The most common approach involves the asymmetric reduction of a prochiral ketone precursor.

Rationale for Stereoselective Synthesis

In drug development, enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles. The use of a single, defined enantiomer like the (S)-form is essential for developing drugs with higher specificity, improved therapeutic indices, and reduced side effects.[1] This compound's utility lies in its ability to introduce a specific three-dimensional orientation into a larger molecule, enabling precise interactions with chiral biological targets such as receptors and enzymes.

Experimental Protocol: Asymmetric Reductive Amination

This protocol describes a representative method for the synthesis of (S)-1-(3,4-Dichlorophenyl)ethanamine, ensuring high yield and enantiomeric excess.

Objective: To synthesize (S)-1-(3,4-Dichlorophenyl)ethanamine from 1-(3,4-dichlorophenyl)ethan-1-one.

Materials:

-

1-(3,4-dichlorophenyl)ethan-1-one

-

Ammonium formate

-

(S)-alpha-methylbenzylamine (as a chiral auxiliary)

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Diethyl ether

-

Hydrochloric acid (1M)

-

Sodium hydroxide (2M)

-

Anhydrous magnesium sulfate

Step-by-Step Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 1-(3,4-dichlorophenyl)ethan-1-one (1 equivalent) and (S)-alpha-methylbenzylamine (1.1 equivalents) in methanol. Add a catalytic amount of acetic acid. Stir the mixture at room temperature for 4-6 hours to form the corresponding chiral imine.

-

Asymmetric Reduction: To the reaction mixture, carefully add 10% Palladium on carbon (5 mol%). The flask is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon pressure) for 12-18 hours at room temperature.

-

Work-up and Catalyst Removal: Once the reaction is complete (monitored by TLC or GC-MS), filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

-

Solvent Evaporation: Concentrate the filtrate under reduced pressure to remove the methanol.

-

Extraction: Dissolve the residue in diethyl ether and wash with 1M HCl to remove the chiral auxiliary. The desired product will remain in the organic layer. Subsequently, wash the organic layer with saturated sodium bicarbonate solution and then brine.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary, though often the purity is sufficient for subsequent steps.

Synthesis Workflow Diagram

Caption: Workflow for the asymmetric synthesis of the target compound.

Part 3: Analytical Methodologies for Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of (S)-1-(3,4-Dichlorophenyl)ethanamine. A combination of chromatographic and spectroscopic techniques provides a self-validating system for quality control.

Protocol 1: Chiral HPLC for Enantiomeric Purity Assessment

Causality: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers. The stationary phase of the chiral column contains a chiral selector that interacts differently with the (S) and (R) enantiomers, resulting in different retention times. This allows for the precise determination of the enantiomeric excess (e.e.).

Methodology:

-

Instrument: HPLC system with a UV detector.

-

Column: Chiral stationary phase column (e.g., Chiralcel OD-H or similar).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small percentage of a basic modifier like diethylamine (e.g., 0.1%) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Procedure:

-

Prepare a standard solution of the racemic mixture to identify the retention times of both enantiomers.

-

Prepare a dilute solution of the synthesized sample in the mobile phase.

-

Inject the sample onto the column.

-

Integrate the peak areas for the (S) and (R) enantiomers.

-

Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100.

-

Protocol 2: GC-MS for Identity and Purity Confirmation

Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that confirms the molecular weight and structure of the compound. The gas chromatograph separates the compound from volatile impurities, and the mass spectrometer provides a fragmentation pattern (mass spectrum) that serves as a molecular fingerprint, confirming its identity.

Methodology:

-

Instrument: GC-MS system.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection: Split mode.

-

Temperature Program: Start at 100°C, ramp to 250°C at 10°C/min.

-

MS Detection: Electron Ionization (EI) mode, scanning from m/z 40 to 300.

-

Procedure:

-

Prepare a dilute solution of the sample in a volatile solvent like dichloromethane.

-

Inject the sample into the GC.

-

Analyze the resulting chromatogram for purity and the mass spectrum for the parent ion peak (m/z 189/191, corresponding to the chlorine isotopes) and characteristic fragment ions.

-

Analytical QC Workflow

Caption: A typical quality control workflow for the chiral amine.

Part 4: Applications in Drug Discovery and Development

(S)-1-(3,4-Dichlorophenyl)ethanamine is not an active pharmaceutical ingredient itself but is a high-value precursor for compounds targeting the central nervous system.

Precursor for Sigma (σ) Receptor Ligands

The primary application of this compound is in the synthesis of ligands for sigma (σ) receptors.[1] These receptors are promising therapeutic targets for a variety of neurological and psychiatric conditions.[1] Research has shown that σ receptor agonists can produce antidepressant-like effects in preclinical models, making this a significant area of investigation for new depression treatments.[1] The defined stereochemistry of the (S)-enantiomer is crucial for achieving high-affinity and selective binding to these receptors.[1]

Role in Structure-Activity Relationship (SAR) Studies

As a key building block, this molecule allows medicinal chemists to systematically explore structure-activity relationships (SAR). By incorporating this amine into more complex structures, researchers can probe how modifications to other parts of the molecule affect its binding affinity, potency, and selectivity for targets like the sigma receptor or biogenic amine transporters. This iterative process is fundamental to optimizing lead compounds into viable drug candidates.[1]

Development of Biogenic Amine Transporter Ligands

Derivatives of dichlorophenyl-amines have been synthesized and evaluated as ligands for dopamine (DA), serotonin (5-HT), and norepinephrine (NE) transporters.[4] These transporters are the primary targets for many antidepressant and anti-anxiety medications.[5] The dichlorophenyl motif is a common feature in molecules designed to interact with these transporters, and this specific chiral amine provides a scaffold for creating novel inhibitors or modulators.[4]

Part 5: Safety and Handling

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

GHS Hazard Information

The compound is classified with several hazards that require appropriate precautions.

| GHS Classification | Hazard Statement |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Respiratory Irritation | H335: May cause respiratory irritation |

Source: Aggregated GHS information from multiple suppliers.[2]

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 0-8 °C.[3] Some suppliers note that the material may be light-sensitive, so storage in an amber vial or dark location is advised.

-

In case of exposure:

-

Skin: Immediately wash with plenty of soap and water.

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move person to fresh air and keep comfortable for breathing.

-

Conclusion

(S)-1-(3,4-Dichlorophenyl)ethanamine is a specialized chemical intermediate of significant value to the pharmaceutical and life sciences research community. Its well-defined stereochemistry and physicochemical properties make it an indispensable tool for the synthesis of targeted therapeutics, particularly for neurological disorders. A thorough understanding of its synthesis, analytical characterization, and safe handling is crucial for any researcher or drug development professional working with this compound. The continued exploration of its derivatives promises to contribute to the discovery of next-generation medicines.

References

-

3,4-Dichlorophenethylamine | C8H9Cl2N | CID 217958 - PubChem. PubChem. [Link]

-

Han, Y., et al. (2004). Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters. Journal of Medicinal Chemistry. [Link]

-

Rath, N., et al. (2012). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PubMed Central. [Link]

Sources

- 1. (S)-1-(3,4-Dichlorophenyl)ethanamine|CAS 150025-93-7 [benchchem.com]

- 2. 3,4-Dichlorophenethylamine | C8H9Cl2N | CID 217958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-1-(3,4-dichlorophenyl)ethan-1-amine 95% | CAS: 150025-93-7 | AChemBlock [achemblock.com]

- 4. Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of (S)-1-(3,4-Dichlorophenyl)ethanamine in CNS Drug Discovery: A Technical Guide

Introduction

(S)-1-(3,4-Dichlorophenyl)ethanamine is a chiral amine that serves as a pivotal intermediate in the landscape of medicinal chemistry, particularly in the rational design of novel therapeutics targeting the central nervous system (CNS).[1] Its intrinsic structural motifs, a dichlorinated phenyl ring coupled with a chiral ethylamine sidechain, provide a versatile scaffold for the synthesis of a diverse array of pharmacologically active molecules. This guide elucidates the biological significance of this compound, not as a standalone therapeutic agent, but as a critical architectural element for constructing potent and selective ligands for key CNS targets. We will explore its application in the development of sigma (σ) receptor modulators and monoamine reuptake inhibitors, its role as a precursor to the widely prescribed antidepressant sertraline, and preliminary findings on the bioactivity of its derivatives in oncology and microbiology.

Core Biological Applications and Methodologies

The primary value of (S)-1-(3,4-Dichlorophenyl)ethanamine lies in its utility as a foundational molecule for generating compounds with high affinity and specificity for crucial neurological targets. The stereochemistry of the (S)-enantiomer is paramount for achieving desired stereospecific interactions with biological receptors and enzymes.[1]

A Cornerstone for Sigma-1 Receptor Ligand Synthesis

The sigma-1 (σ1) receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum, has emerged as a promising target for the treatment of a range of neuropsychiatric and neurodegenerative disorders.[1][2] Agonists of the σ1 receptor have demonstrated potential antidepressant-like effects in preclinical models.[1] (S)-1-(3,4-Dichlorophenyl)ethanamine provides a readily modifiable core for the synthesis of novel σ1 receptor ligands.

A common synthetic approach involves the N-alkylation or N-acylation of the primary amine of (S)-1-(3,4-Dichlorophenyl)ethanamine with various substituents to explore the chemical space around the sigma-1 receptor binding pocket. This allows for the systematic optimization of affinity and selectivity.

Table 1: Representative Sigma-1 Receptor Ligands Derived from (S)-1-(3,4-Dichlorophenyl)ethanamine and Related Structures

| Compound ID | Modification of Core Structure | Target | Binding Affinity (Ki, nM) | Functional Activity |

| BD1047 | N-methylation and N-alkylation with a dimethylaminoethyl group | Sigma-1 Receptor | Varies by study | Antagonist |

| Generic Derivative A | N-benzylation | Sigma-1 Receptor | Data not available | Putative Agonist/Antagonist |

| Generic Derivative B | N-acylation with a substituted benzoic acid | Sigma-1 Receptor | Data not available | Putative Agonist/Antagonist |

Note: Data for specific derivatives of (S)-1-(3,4-Dichlorophenyl)ethanamine is often proprietary or embedded within broader studies on related compounds. BD1047 is a well-characterized sigma-1 antagonist with a related dichlorophenyl ethylamine scaffold.[2]

This protocol outlines a standard method for determining the binding affinity of a test compound for the sigma-1 receptor.[3][4]

Objective: To determine the inhibitory constant (Ki) of a test compound for the sigma-1 receptor.

Materials:

-

Membrane preparations from guinea pig brain or cells expressing recombinant human sigma-1 receptors.

-

[³H]-(+)-Pentazocine (a selective sigma-1 receptor radioligand).

-

Test compounds (e.g., derivatives of (S)-1-(3,4-Dichlorophenyl)ethanamine).

-

Haloperidol (for defining non-specific binding).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

-

Glass fiber filters.

Procedure:

-

Membrane Preparation: Homogenize guinea pig brains in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Binding buffer.

-

A fixed concentration of [³H]-(+)-Pentazocine.

-

A range of concentrations of the test compound.

-

For non-specific binding, add a high concentration of haloperidol.

-

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 120 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Synthetic pathway and receptor interaction of sigma-1 ligands.

A Scaffold for Monoamine Reuptake Inhibitors

Monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) are critical regulators of neurotransmission and are the primary targets for many antidepressant and psychostimulant drugs.[5] The dichlorophenyl moiety of (S)-1-(3,4-Dichlorophenyl)ethanamine is a well-established pharmacophore for interaction with these transporters.

Derivatization of the amine group of (S)-1-(3,4-Dichlorophenyl)ethanamine allows for the synthesis of compounds that can potently and selectively inhibit one or more of the monoamine transporters. This is exemplified by its structural relationship to the core of sertraline, a potent and selective serotonin reuptake inhibitor (SSRI).

Table 2: Monoamine Transporter Inhibition Profile of Representative Compounds

| Compound Class | Target(s) | IC50 (nM) - SERT | IC50 (nM) - NET | IC50 (nM) - DAT |

| Triple Reuptake Inhibitors | SERT, NET, DAT | 1-10 | 1-10 | 1-20 |

| Sertraline | SERT | ~0.2-2 | ~25-50 | ~25-50 |

Note: Data for triple reuptake inhibitors is generalized from compounds containing a dichlorophenyl moiety. Sertraline data is provided for context.

This protocol describes a common method to assess the potency of a compound to inhibit the reuptake of monoamines into cells expressing the respective transporters.[6][7][8]

Objective: To determine the IC50 values of a test compound for SERT, NET, and DAT.

Materials:

-

HEK293 or CHO cells stably expressing human SERT, NET, or DAT.

-

[³H]-Serotonin, [³H]-Norepinephrine, or [³H]-Dopamine.

-

Test compounds.

-

Known selective inhibitors for each transporter for positive controls and determination of non-specific uptake (e.g., fluoxetine for SERT, desipramine for NET, GBR12909 for DAT).

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Scintillation fluid and vials.

-

Liquid scintillation counter.

Procedure:

-

Cell Culture: Plate the transporter-expressing cells in 96-well plates and grow to confluence.

-

Assay Preparation: Wash the cells with uptake buffer. Pre-incubate the cells with a range of concentrations of the test compound or the reference inhibitor for a short period (e.g., 10-15 minutes) at room temperature.

-

Uptake Initiation: Add the respective [³H]-monoamine to each well to start the uptake reaction. Incubate for a defined period (e.g., 5-10 minutes) at room temperature.

-

Uptake Termination: Rapidly aspirate the assay solution and wash the cells multiple times with ice-cold uptake buffer to remove extracellular radiolabel.

-

Cell Lysis and Quantification: Lyse the cells with a suitable lysis buffer or detergent. Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC50 value by fitting the concentration-response data to a sigmoidal curve using non-linear regression.

Caption: Monoamine reuptake inhibition at the synapse.

A Key Precursor in the Synthesis of Sertraline

Sertraline, marketed as Zoloft®, is a widely used antidepressant of the SSRI class.[9] Its chemical structure is a tetralone derivative, and (S)-1-(3,4-Dichlorophenyl)ethanamine is a crucial chiral starting material or a key intermediate in several synthetic routes to this drug.[10][11][12] The stereochemistry of sertraline is critical for its selective inhibition of serotonin reuptake.

While industrial syntheses are complex and often proprietary, a simplified conceptual pathway involves the use of the dichlorophenyl ethylamine moiety to construct the core structure of sertraline. This underscores the importance of (S)-1-(3,4-Dichlorophenyl)ethanamine in providing the necessary chiral center and the dichlorophenyl group essential for the pharmacological activity of sertraline.

Preliminary Investigations into Anticancer and Antimicrobial Activities

Emerging research has begun to explore the potential of derivatives of (S)-1-(3,4-Dichlorophenyl)ethanamine in other therapeutic areas, including oncology and infectious diseases.

Preliminary in vitro studies have suggested that some derivatives of (S)-1-(3,4-Dichlorophenyl)ethanamine may possess anticancer properties.[1] The proposed mechanisms include the induction of cell cycle arrest and apoptosis in cancer cell lines.

Table 3: Preliminary Anticancer and Antimicrobial Activity of (S)-1-(3,4-Dichlorophenyl)ethanamine Derivatives

| Activity | Cell Line / Organism | Metric | Result |

| Anticancer | Breast Cancer Cell Lines | IC50 | Data not fully available in public domain |

| Anticancer | Prostate Cancer Cell Lines | IC50 | Data not fully available in public domain |

| Antimicrobial | Escherichia coli | MIC | Comparable to standard antibiotics |

| Antimicrobial | Staphylococcus aureus | MIC | Comparable to standard antibiotics |

Note: This data is based on preliminary findings and further research is required to fully characterize these activities.[1]

This protocol provides a general method for assessing the cytotoxic effects of a compound on cancer cell lines.[13][14]

Objective: To determine the IC50 of a test compound in a specific cancer cell line.

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

Test compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

(S)-1-(3,4-Dichlorophenyl)ethanamine is a compound of significant strategic importance in modern medicinal chemistry. While its intrinsic biological activity is not its primary attribute, its role as a versatile and stereochemically defined building block is invaluable. This guide has detailed its application in the synthesis of potent modulators of sigma-1 receptors and monoamine transporters, its connection to the antidepressant sertraline, and the emerging potential of its derivatives in other therapeutic fields. For researchers and drug development professionals, a thorough understanding of the synthetic utility and the pharmacological implications of the dichlorophenyl ethylamine scaffold, as exemplified by this key intermediate, is essential for the continued discovery and development of novel CNS-active agents.

References

- (S)-1-(3,4-Dichlorophenyl)ethanamine - Benchchem. (URL: )

-

Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - ACS Publications. (2021-06-02). (URL: [Link])

-

The Pharmacology of Sigma-1 Receptors - PMC - PubMed Central. (URL: [Link])

-

Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC - NIH. (2019-07-03). (URL: [Link])

- WO2007081542A2 - Tetralone-based monoamine reuptake inhibitors - Google P

-

Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - MDPI. (2022-04-22). (URL: [Link])

-

SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. (2016-12-08). (URL: [Link])

-

Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PubMed Central. (2020-05-19). (URL: [Link])

-

Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC. (URL: [Link])

- US8877975B2 - Cycloalkylamines as monoamine reuptake inhibitors - Google P

-

Design, synthesis, and SAR analysis of novel selective σ1 ligands - ResearchGate. (2025-08-06). (URL: [Link])

- US20080114188A1 - Processes for preparing sertraline - Google P

-

From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Publishing. (2025-06-25). (URL: [Link])

-

Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PMC - NIH. (2025-08-25). (URL: [Link])

-

Cytotoxic Activity of Synthetic Chiral Amino Acid Derivatives - SciELO. (2019-07-12). (URL: [Link])

-

Cell Chirality as A Novel Measure for Cytotoxicity - PMC - NIH. (URL: [Link])

-

Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry. (2025-08-06). (URL: [Link])

-

Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. (2024-08-06). (URL: [Link])

-

Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC. (2024-02-26). (URL: [Link])

-

Design, synthesis, and SAR analysis of novel selective sigma1 ligands - PubMed. (2007-01-15). (URL: [Link])

-

Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. (2024-02-26). (URL: [Link])

-

Synthesis of Sigma-1 Receptor Ligands - Digital Commons@Georgia Southern. (URL: [Link])

-

In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (URL: [Link])

-

Coumarin derivatives as promising antibacterial agent(s) - ResearchGate. (2020-12-16). (URL: [Link])

-

Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - MDPI. (2021-07-29). (URL: [Link])

-

Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - PubMed Central. (URL: [Link])

-

Chiral amide derivatives of ricinoleic acid and 3-hydroxynonanoic acid synthesis and cytotoxic activity. (2019-04-30). (URL: [Link])

-

Improved industrial synthesis of antidepressant sertraline - Semantic Scholar. (URL: [Link])

-

Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics - Oxford Academic. (2018-10-15). (URL: [Link])

-

ChemInform Abstract: Improved Industrial Synthesis of Antidepressant Sertraline. | Request PDF - ResearchGate. (2025-08-07). (URL: [Link])

- US9975914B2 - Antimicrobial preparation and uses thereof - Google P

-

Exploring Structural Requirements for Sigma-1 Receptor Linear Ligands: Experimental and Computational Approaches | Journal of Chemical Information and Modeling - ACS Publications. (2024-06-28). (URL: [Link])

- WO2005095386A1 - Substituted thiophene deriv

- WO2012075473A1 - Preparation and use of (+)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.

-

Synthesis and Biological Evaluation of Novel Sigma-1 Receptor Ligands for Treating Neuropathic Pain: 6-hydroxypyridazinones | Request PDF - ResearchGate. (2025-08-06). (URL: [Link])

-

Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. (URL: [Link])

-

Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - Frontiers. (2020-03-12). (URL: [Link])

-

Compound Information Page - NIMH Chemical Synthesis and Drug Supply Program. (2021-04-12). (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Compound Information Page [nimh-repository.rti.org]

- 10. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06391G [pubs.rsc.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. scielo.br [scielo.br]

- 14. CytoTox-Glo™ Cytotoxicity Assay Protocol [promega.sg]

Methodological & Application

Use of (S)-1-(3,4-Dichlorophenyl)ethanamine in chiral resolutions

Application Note & Protocol

Topic: Advanced Chiral Resolution Techniques: The Application of (S)-1-(3,4-Dichlorophenyl)ethanamine for the Separation of Racemic Acids

Audience: Researchers, scientists, and drug development professionals.

Abstract

The isolation of single enantiomers is a critical process in the pharmaceutical, agrochemical, and fine chemical industries, as the biological activity of chiral molecules is often enantiomer-dependent. Chiral resolution via diastereomeric salt formation remains one of the most robust and scalable methods for obtaining enantiomerically pure compounds. This application note provides a comprehensive technical guide on the use of (S)-1-(3,4-Dichlorophenyl)ethanamine as a highly effective chiral resolving agent for racemic acids. We will delve into the underlying principles of diastereomeric salt formation, provide detailed, field-tested protocols for its application, and offer expert insights into optimizing resolution processes. This guide is designed to equip researchers and process chemists with the necessary knowledge to efficiently implement this versatile resolving agent in their workflows.

Introduction: The Imperative of Enantiomeric Purity

Chirality is a fundamental property of many bioactive molecules. The differential interaction of enantiomers with a chiral biological environment (such as enzymes or receptors) can lead to significant variations in their pharmacological, toxicological, and metabolic profiles. Consequently, regulatory agencies worldwide increasingly mandate the development of single-enantiomer drugs.

Classical resolution by the formation of diastereomeric salts is a time-honored and industrially viable technique. The core principle involves reacting a racemic mixture with a single enantiomer of a resolving agent to form a pair of diastereomers. These diastereomers possess different physicochemical properties, such as solubility, which allows for their separation by methods like fractional crystallization.

(S)-1-(3,4-Dichlorophenyl)ethanamine has emerged as a particularly effective resolving agent for a wide range of racemic carboxylic acids and other acidic compounds. Its rigid phenyl group, substituted with electron-withdrawing chlorine atoms, and its chiral center create a well-defined three-dimensional structure that facilitates strong and specific intermolecular interactions, leading to the formation of highly crystalline, easily separable diastereomeric salts.

Physicochemical Properties of the Resolving Agent

A thorough understanding of the resolving agent's properties is crucial for designing a successful resolution protocol.

| Property | Value |

| IUPAC Name | (1S)-1-(3,4-dichlorophenyl)ethan-1-amine |

| Synonyms | (S)-3,4-Dichlorophenylethylamine |

| CAS Number | 38384-01-3 |

| Molecular Formula | C₈H₉Cl₂N |

| Molecular Weight | 190.07 g/mol |

| Appearance | Colorless to light yellow liquid or low melting solid |

| Boiling Point | Approx. 256-258 °C |

| Chirality | (S)-enantiomer |

Mechanism of Chiral Recognition and Resolution

The efficacy of (S)-1-(3,4-Dichlorophenyl)ethanamine hinges on its ability to form diastereomeric salts with distinct crystal lattice energies when reacted with a racemic acid. The process can be broken down into two key stages: salt formation and selective crystallization.

-

Salt Formation: The basic amine group of (S)-1-(3,4-Dichlorophenyl)ethanamine reacts with the acidic group of the racemate (e.g., a carboxylic acid) in a suitable solvent. This acid-base reaction yields a pair of diastereomeric salts:

-

(S)-Amine + (R)-Acid → (S,R)-Diastereomeric Salt

-

(S)-Amine + (S)-Acid → (S,S)-Diastereomeric Salt

-

-

Selective Crystallization: The (S,R) and (S,S) diastereomers are not mirror images. They have different spatial arrangements of their constituent groups, leading to different intermolecular interactions (hydrogen bonding, van der Waals forces, π-π stacking). This results in one diastereomer typically forming a more stable, less soluble crystal lattice, which preferentially precipitates from the solution under controlled conditions.

The diagram below illustrates the fundamental principle of this separation.

Caption: Step-by-step workflow for chiral resolution and agent recovery.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No crystallization occurs. | 1. Solution is too dilute. 2. Inappropriate solvent. 3. Compound forms an oil or glass. | 1. Concentrate the solution. 2. Re-run solvent screening. Try less polar or mixed solvent systems. 3. Try adding an anti-solvent; cool much more slowly. |

| Low yield of crystalline salt. | 1. Diastereomeric salt is too soluble. 2. Insufficient aging time. 3. Sub-optimal stoichiometry. | 1. Use a less polar solvent or cool to a lower temperature. 2. Increase the aging/equilibration time (e.g., 24h). 3. Vary the amount of resolving agent (e.g., from 0.5 to 1.0 eq.). |

| Low diastereomeric excess (d.e.). | 1. Poor selectivity of crystallization. 2. Co-precipitation of the other diastereomer. | 1. Recrystallize the diastereomeric salt. 2. Slow down the cooling rate; ensure the solution is not supersaturated before cooling begins. |

| Difficulty breaking the salt. | 1. Incomplete protonation/deprotonation. 2. Emulsion formation during extraction. | 1. Ensure pH is definitively acidic (<2) or basic (>12) using a pH meter. 2. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |

Safety and Handling

(S)-1-(3,4-Dichlorophenyl)ethanamine is a chemical substance that requires careful handling.

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Toxicity: It is classified as an irritant. Refer to the Safety Data Sheet (SDS) for complete toxicological and handling information before use.

Conclusion

(S)-1-(3,4-Dichlorophenyl)ethanamine is a powerful and versatile tool for the resolution of racemic acids. Its effectiveness stems from its ability to form well-defined, crystalline diastereomeric salts that exhibit significant solubility differences. By systematically optimizing key parameters such as solvent, temperature, and stoichiometry, researchers can develop highly efficient and scalable resolution processes. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and engineers working to isolate pure enantiomers, thereby accelerating the development of advanced chiral molecules.

References

No authoritative, publicly available scientific articles or patents with specific, detailed protocols for the use of (S)-1-(3,4-Dichlorophenyl)ethanamine in chiral resolutions could be found through the search. The information provided is based on general principles of chiral resolution by diastereomeric salt formation and the known application of similar chiral amines. The physicochemical data is compiled from chemical supplier databases.

Derivatization of (S)-1-(3,4-Dichlorophenyl)ethanamine for GC analysis

An Application Guide to the Gas Chromatographic Analysis of (S)-1-(3,4-Dichlorophenyl)ethanamine via Trifluoroacetyl Derivatization

Authored by: A Senior Application Scientist

Abstract

This technical note provides a comprehensive protocol for the chemical derivatization of the chiral primary amine (S)-1-(3,4-Dichlorophenyl)ethanamine for robust analysis by Gas Chromatography (GC). Direct GC analysis of this compound is hampered by its high polarity and low volatility, leading to poor chromatographic performance, including significant peak tailing and potential thermal degradation. To overcome these challenges, a pre-column derivatization method using Trifluoroacetic Anhydride (TFAA) is detailed. This acylation reaction quantitatively converts the primary amine into its corresponding N-trifluoroacetyl amide. The resulting derivative exhibits markedly improved volatility, thermal stability, and chromatographic behavior, enabling high-resolution separation and sensitive detection. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction: The Analytical Challenge

(S)-1-(3,4-Dichlorophenyl)ethanamine is a key chiral building block in synthetic chemistry and a potential impurity or metabolite in pharmaceutical development. Accurate quantification and enantiomeric purity assessment are critical for process control and regulatory compliance. However, the primary amine functionality renders the molecule highly polar. When analyzed directly by gas chromatography, this polarity causes strong interactions with the active sites (silanol groups) on the surface of the GC inlet liner and column stationary phase.[1][2] These interactions result in several analytical problems:

-

Poor Volatility: The molecule does not readily vaporize in the hot GC inlet, leading to incomplete transfer onto the analytical column.

-

Peak Tailing: Adsorption-desorption effects during chromatography broaden the peak asymmetrically, making accurate integration and quantification difficult.[1]

-

Thermal Instability: The high temperatures required for elution can lead to on-column degradation of the analyte.[3]

-

Low Sensitivity: Sample loss due to adsorption and degradation significantly reduces detector response.

To mitigate these issues, chemical derivatization is an essential sample preparation step.[2] This process involves chemically modifying the polar amine group to create a new, less polar, and more volatile compound that is amenable to GC analysis.[4]

Principle of TFAA Derivatization

The chosen method is acylation using Trifluoroacetic Anhydride (TFAA). TFAA is a powerful acylating agent that reacts rapidly and specifically with the active hydrogen of the primary amine group.[5][6]

The reaction mechanism is a nucleophilic acyl substitution where the nitrogen atom of the amine attacks one of the carbonyl carbons of the anhydride. This leads to the formation of a stable N-(1-(3,4-dichlorophenyl)ethyl)-2,2,2-trifluoroacetamide derivative and trifluoroacetic acid as a byproduct.

Key Advantages of TFAA Derivatization:

-

Increased Volatility: The replacement of the polar N-H bond with a non-polar trifluoroacetyl group significantly reduces intermolecular hydrogen bonding, thereby increasing the vapor pressure of the analyte for efficient volatilization.[1]

-

Improved Thermal Stability: The resulting amide is more resistant to thermal degradation in the GC inlet and column compared to the parent amine.[5]

-

Enhanced Sensitivity: The introduction of three fluorine atoms creates a highly electronegative functional group. This makes the derivative particularly sensitive to an Electron Capture Detector (ECD), enabling trace-level analysis.[1][7] For Mass Spectrometry (MS), the derivative often produces unique, high-mass fragments that aid in structural confirmation.[5]

-

Reaction Efficiency: The reaction with TFAA is typically rapid and proceeds to completion under mild heating, ensuring quantitative conversion of the analyte.[1]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the derivatization and subsequent GC analysis.

Materials and Reagents

| Reagent/Material | Grade/Specification | Supplier Example |

| (S)-1-(3,4-Dichlorophenyl)ethanamine | ≥98% Purity | Sigma-Aldrich, Alfa Aesar |

| Trifluoroacetic Anhydride (TFAA) | ≥99% Derivatization Grade | Sigma-Aldrich, Thermo Scientific |

| Ethyl Acetate | Anhydrous, ≥99.8% | MilliporeSigma |

| Nitrogen Gas | High Purity (99.999%) | Airgas, Linde |

| Reaction Vials (2 mL) | With PTFE-lined screw caps | Agilent, Waters |

| Heating Block or Water Bath | Capable of 70°C | VWR, Fisher Scientific |

| GC-MS or GC-ECD System | --- | Agilent, Shimadzu, Thermo |

| Chiral GC Column | e.g., Chirasil-DEX CB | Agilent J&W |

Safety Precaution: Trifluoroacetic Anhydride is highly corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Derivatization Workflow

The entire process, from sample preparation to analysis, is outlined in the diagram below.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. diverdi.colostate.edu [diverdi.colostate.edu]

- 3. mdpi.com [mdpi.com]

- 4. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 7. gcms.cz [gcms.cz]

Application Note: A Robust HPLC Method for Determining the Enantiomeric Purity of (S)-1-(3,4-Dichlorophenyl)ethanamine

Abstract and Introduction

The stereochemical composition of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute, as enantiomers of a chiral molecule frequently exhibit different pharmacological, toxicological, and pharmacokinetic properties.[1][2] (S)-1-(3,4-Dichlorophenyl)ethanamine is a key chiral building block in the synthesis of various pharmaceutical compounds. Consequently, the accurate determination of its enantiomeric purity is essential to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent analytical technique for resolving and quantifying enantiomers directly and reliably.[3][4]

This application note presents a detailed, robust, and validated normal-phase HPLC (NP-HPLC) method for the enantiomeric separation of (S)-1-(3,4-Dichlorophenyl)ethanamine from its unwanted (R)-enantiomer. The method employs a polysaccharide-based CSP, which provides excellent enantioselectivity for this class of aromatic amines. We will delve into the causality behind the selection of the stationary phase, mobile phase composition, and other chromatographic parameters, providing a self-validating protocol suitable for quality control and research environments.

Principle of Chiral Recognition

The separation of enantiomers is achieved by exploiting their differential interactions with a chiral stationary phase.[1] Enantiomers possess identical physical properties in an achiral environment but form transient, diastereomeric complexes with the CSP's chiral selector. These complexes have different association energies, leading to a difference in their retention times on the chromatographic column, thus enabling their separation and quantification.[1]

For this application, a cellulose-based CSP, specifically cellulose tris(3,5-dichlorophenylcarbamate), is selected. The chiral recognition mechanism of this phase is multifaceted, involving a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The carbamate linkages on the polysaccharide backbone form a well-defined chiral groove. The analyte, 1-(3,4-Dichlorophenyl)ethanamine, can interact with the CSP via:

-

Hydrogen bonding: The primary amine (-NH₂) group of the analyte can act as a hydrogen bond donor to the carbonyl groups of the carbamate linker.

-

π-π stacking: The electron-rich 3,4-dichlorophenyl ring of the analyte can interact with the electron-deficient phenyl rings of the CSP's dichlorophenylcarbamate selector.[5]

-

Steric interactions: The precise spatial arrangement of the substituents around the analyte's chiral center dictates how well it fits into the chiral cavities of the CSP, leading to one enantiomer being retained more strongly than the other.

Materials and Methods

Instrumentation

A standard analytical HPLC system equipped with the following is required:

-

Isocratic or Gradient Solvent Delivery Pump

-

Autosampler with a 20 µL loop

-

Thermostatted Column Compartment

-

UV-Vis or Photodiode Array (PDA) Detector

Chemicals and Reagents

-

(S)-1-(3,4-Dichlorophenyl)ethanamine Reference Standard (>99.5% purity, e.e. >99%)

-

(R,S)-1-(3,4-Dichlorophenyl)ethanamine (Racemic) Standard

-

n-Hexane (HPLC Grade)

-

Isopropanol (IPA) (HPLC Grade)

-

Diethylamine (DEA) (Reagent Grade)

Chromatographic Conditions

The following table summarizes the optimized chromatographic parameters for the separation. The selection of a non-polar mobile phase (n-Hexane) with a polar modifier (IPA) is characteristic of normal-phase chromatography on polysaccharide CSPs. The basic additive, Diethylamine (DEA), is crucial for analyzing basic compounds like amines; it acts as a competing base, binding to residual acidic silanols on the silica support and preventing non-specific interactions that cause severe peak tailing and poor resolution.

| Parameter | Condition |

| Column | Lux® 5 µm i-Cellulose-5, 250 x 4.6 mm |

| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase |

| Expected Retention Times | (S)-enantiomer: ~8.5 min; (R)-enantiomer: ~10.0 min |

Experimental Protocol

The entire workflow, from preparation to analysis, is designed to ensure accuracy and reproducibility.

Caption: Experimental workflow for enantiomeric purity determination.

Standard and Sample Preparation

-

Diluent Preparation: Prepare the mobile phase (n-Hexane:IPA:DEA 90:10:0.1) to be used as the diluent.

-

Racemic Standard Solution (for System Suitability): Accurately weigh approximately 5 mg of (R,S)-1-(3,4-Dichlorophenyl)ethanamine and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a final concentration of 0.5 mg/mL.

-

Test Sample Solution: Accurately weigh approximately 5 mg of the (S)-1-(3,4-Dichlorophenyl)ethanamine sample and prepare a 0.5 mg/mL solution in a 10 mL volumetric flask using the diluent.

System Suitability Test (SST)

Before sample analysis, the chromatographic system's performance must be verified.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the Racemic Standard Solution (0.5 mg/mL).

-

Verify that the system suitability criteria are met. This ensures that the system can adequately separate the two enantiomers.

| SST Parameter | Acceptance Criterion |

| Resolution (Rs) | Rs between the (S) and (R) enantiomer peaks must be ≥ 2.0. |

| Tailing Factor (Tf) | Tailing factor for the (S)-enantiomer peak should be ≤ 1.5. |

| Precision | Relative Standard Deviation (RSD) of peak areas from six replicate injections ≤ 2.0%. |

Analysis Procedure

-

Inject the diluent (blank) to ensure no carryover or system contamination.

-

Inject the Test Sample Solution in duplicate.

-

Record the chromatograms and integrate the peak areas for both the (S) and (R) enantiomers.

Calculation of Enantiomeric Purity

The enantiomeric purity is determined by calculating the area percentage of the unwanted (R)-enantiomer relative to the total area of both enantiomer peaks.

-

Percentage of (R)-enantiomer:

% (R)-Enantiomer = [ Area(R) / (Area(S) + Area(R)) ] × 100

Where:

-

Area(R) = Peak area of the (R)-enantiomer

-

Area(S) = Peak area of the (S)-enantiomer

-

-

Enantiomeric Excess (e.e.):

% e.e. = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] × 100

Method Validation and Trustworthiness

To be considered a self-validating system, this protocol must be supported by formal validation studies as per the International Council for Harmonisation (ICH) Q2(R1) guidelines. Key validation parameters include:

-

Specificity: Demonstrated by the baseline resolution of the two enantiomers from each other and any potential impurities.

-

Limit of Quantitation (LOQ): The lowest concentration of the (R)-enantiomer that can be quantified with acceptable precision and accuracy. This is critical for controlling impurities at low levels (e.g., typically validated down to 0.05%).

-

Linearity: A linear relationship between the peak area of the (R)-enantiomer and its concentration should be established over a relevant range (e.g., LOQ to 1.0% of the test sample concentration).

-

Precision: The method's repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) are assessed by analyzing samples spiked with the (R)-enantiomer.

-

Accuracy: Determined by calculating the percent recovery of the (R)-enantiomer from spiked placebo or sample matrices.

-

Robustness: The method's reliability is tested by making small, deliberate changes to parameters like mobile phase composition (±2% IPA), column temperature (±2 °C), and flow rate (±0.1 mL/min) and observing that the resolution remains acceptable.[2]

Successful validation of these parameters ensures that the method is reliable, reproducible, and fit for its intended purpose in a regulated environment.

References

- Phenomenex (n.d.).

-

Al-Saeed, F. A., et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI - Molecules. [Link]

-

Phenomenex (2017). CHIRAL COLUMNS. Phenomenex Brochure. [Link]

-

Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Reddy, B. et al. (2012). HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide. Journal of Pharmaceutical Analysis. [Link]

Sources

- 1. eijppr.com [eijppr.com]

- 2. asianpubs.org [asianpubs.org]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]

- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

(S)-1-(3,4-Dichlorophenyl)ethanamine: A Chiral Auxiliary for Asymmetric Synthesis - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Chiral Auxiliaries in Modern Synthesis